molecular formula C8H8N2O2 B116153 6-methoxy-3H-benzimidazol-5-ol CAS No. 157587-57-0

6-methoxy-3H-benzimidazol-5-ol

Cat. No.: B116153
CAS No.: 157587-57-0
M. Wt: 164.16 g/mol
InChI Key: LQAKMSIMGCYOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3H-benzimidazol-5-ol is a benzimidazole derivative featuring a methoxy group at position 6 and a hydroxyl group at position 4. The benzimidazole core consists of a fused benzene and imidazole ring, with nitrogen atoms at positions 1 and 5.

Properties

IUPAC Name

6-methoxy-3H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-6-5(2-7(8)11)9-4-10-6/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAKMSIMGCYOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The comparison focuses on heterocyclic compounds with analogous substituents or core structures. Key parameters include substituent positions, electronic effects, solubility, and synthetic routes.

Compound Name Core Structure Substituents Melting Point/Solubility Key Properties Source Reference
6-Methoxy-3H-benzimidazol-5-ol Benzimidazole 6-OCH₃, 5-OH Not reported High polarity, H-bond donor Inferred
3-Benzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one (3da) Benzoxazole 5-Cl, 3-benzhydryl, 6-substituted 160–162 °C (solid) Moderate polarity, halogenated
1-Benzyloxy-3-ethoxycarbonyl-pyrrolobenzimidazole (6a-f) Benzimidazole 1-Benzyloxy, 3-ethoxycarbonyl Varies (liquid/solid) Lipophilic, ester functional
6-(Benzo[d][1,2,3]thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one Pyrimidinone Thiadiazole, methylthio Not reported Electron-deficient, sulfur-rich

Key Findings

Thiadiazole-containing compounds () exhibit electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Solubility and Polarity :

  • The hydroxyl group in this compound likely improves aqueous solubility compared to lipophilic analogs like 3-benzhydryl benzoxazoles (melting point 160–162 °C, ).
  • Ethoxycarbonyl-substituted benzimidazoles () are more lipophilic, favoring membrane permeability but reducing water solubility .

Synthetic Complexity: Synthesis of hydroxylated benzimidazoles may require protective groups (e.g., for -OH), akin to the benzhydryl protection used in benzoxazoles () . Thiadiazole-pyrimidinone hybrids () involve multi-step coupling reactions, contrasting with simpler benzimidazole functionalization .

Biological Relevance :

  • Benzimidazoles with polar groups (e.g., -OH, -OCH₃) are often explored for antimicrobial or anticancer activity due to DNA interaction capabilities.
  • Halogenated benzoxazoles (e.g., 5-Cl in ) show enhanced stability and bioactivity, suggesting that halogenation of this compound could be a future optimization route .

Data Table: Comparative Physicochemical Properties

Property This compound 3-Benzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one 1-Benzyloxy-3-ethoxycarbonyl-pyrrolobenzimidazole
Molecular Weight (g/mol) ~178 (estimated) ~380 (reported) ~350 (estimated)
Polarity High Moderate Low (lipophilic)
Functional Groups -OH, -OCH₃ -Cl, -Ph₂CH -OCH₂Ph, -COOEt
Synthetic Yield Not reported 60–75% (via TLC purification) 50–80% (varies by substituent)

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